3-O-Coumaroylasiatic acid

概要

説明

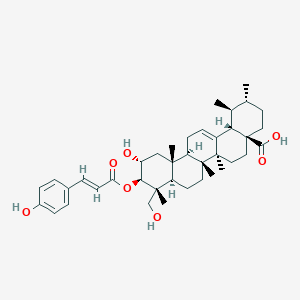

3-O-Coumaroylasiatic acid is a naturally occurring compound found in the leaves of certain plants, such as Actinidia arguta . It is a derivative of asiatic acid, which is a triterpenoid compound known for its various pharmacological properties. The structure of this compound includes a phenylpropanoid unit, which contributes to its biological activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Coumaroylasiatic acid typically involves the esterification of asiatic acid with p-coumaric acid. This reaction can be catalyzed by various agents, including acid or base catalysts, under controlled temperature and pressure conditions . The reaction conditions often require careful optimization to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the extraction of asiatic acid from natural sources, followed by chemical modification to introduce the coumaroyl group. This process can be scaled up using standard chemical engineering techniques, ensuring consistency and quality of the final product .

化学反応の分析

Types of Reactions

3-O-Coumaroylasiatic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the specific functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

The mechanism of action of 3-O-Coumaroylasiatic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it beneficial for diabetic patients. Additionally, its anti-inflammatory and anticancer effects are mediated through the modulation of various signaling pathways, including NF-κB and MAPK .

類似化合物との比較

Similar Compounds

- 23-O-Coumaroylasiatic acid

- Actiniargupene E

- Actiniargupene F

- Actiniargupene G

Uniqueness

This compound is unique due to its specific structural configuration, which includes a coumaroyl group attached to the asiatic acid backbone. This configuration contributes to its distinct biological activities, such as α-glucosidase inhibition and anti-inflammatory effects .

生物活性

3-O-Coumaroylasiatic acid, a phenolic compound derived from the genus Actinidia, has garnered attention for its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a triterpenoid compound characterized by the presence of a coumaroyl moiety. Its molecular formula is , and it exhibits significant solubility in organic solvents, which facilitates its extraction from plant sources.

Antitumor Activity

Research has demonstrated that this compound possesses moderate antitumor properties. In vitro studies have shown its effectiveness against various human cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 19.62 ± 0.81 |

| A549 | 18.86 ± 0.74 |

| MCF-7 | 22.15 ± 1.02 |

| SK-OV-3 | 20.45 ± 0.88 |

| HeLa | 21.30 ± 0.95 |

These findings indicate that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Inhibition of α-Glucosidase Activity

This compound has also been studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. In comparative assays, it exhibited an IC50 value of 81.3 ± 2.7 μM , comparable to the standard drug acarbose (72.8 ± 3.1 μM) . This activity suggests that the compound may be beneficial for managing postprandial blood glucose levels, making it a candidate for diabetes treatment.

The antitumor effects of this compound may be attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased apoptosis in cancer cells.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1 phase, thereby inhibiting cell division.

- Inhibition of Oncogenic Pathways : The compound may inhibit critical signaling pathways involved in tumor growth and survival, such as the MEK/ERK pathway .

Case Studies

A notable study investigated the effects of this compound on lung cancer cells exhibiting chemoresistance due to overexpression of Cks1b protein. The study found that treatment with the compound sensitized these resistant cells to conventional chemotherapy agents like cisplatin and doxorubicin . This highlights its potential role in overcoming drug resistance in cancer therapy.

特性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-23-15-18-39(34(44)45)20-19-37(5)27(32(39)24(23)2)12-13-30-35(3)21-28(42)33(36(4,22-40)29(35)16-17-38(30,37)6)46-31(43)14-9-25-7-10-26(41)11-8-25/h7-12,14,23-24,28-30,32-33,40-42H,13,15-22H2,1-6H3,(H,44,45)/b14-9+/t23-,24+,28-,29-,30-,32+,33+,35+,36+,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVZBLIEJQJTCN-KJVBOBAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。